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Compound of Interest

Compound Name: 3-(2-Nitrophenyl)-1H-pyrazole

Cat. No.: B1301763 Get Quote

This guide provides a detailed spectroscopic comparison of the key compounds involved in the

synthesis of 3-(2-nitrophenyl)-1H-pyrazole, a heterocyclic moiety of interest in medicinal

chemistry. By examining the changes in ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible

spectra, researchers can effectively track the conversion of the starting material, 2'-

nitroacetophenone, through the intermediate chalcone, to the final pyrazole product.

Synthetic Pathway
The synthesis of 3-(2-nitrophenyl)-1H-pyrazole is typically achieved through a two-step

process. The first step is a Claisen-Schmidt condensation of 2'-nitroacetophenone with

benzaldehyde to form the α,β-unsaturated ketone, (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-

one (a chalcone). The subsequent step involves the cyclization of the chalcone with hydrazine

hydrate to yield the final pyrazole product.
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Synthesis of 3-(2-nitrophenyl)-1H-pyrazole

Step 1: Claisen-Schmidt Condensation

Step 2: Pyrazole Formation

2'-Nitroacetophenone

(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one

+ Benzaldehyde
(aq. NaOH, EtOH)

Benzaldehyde

3-(2-nitrophenyl)-1H-pyrazole

+ Hydrazine Hydrate
(EtOH, reflux)

Hydrazine Hydrate

Click to download full resolution via product page

Caption: Synthetic route from 2'-nitroacetophenone to 3-(2-nitrophenyl)-1H-pyrazole.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of the precursor, intermediate,

and final product. These data are essential for monitoring reaction progress and confirming the

identity of the synthesized compounds.

Note: Spectroscopic data for the exact 2-nitrophenyl isomers of the chalcone and pyrazole are

limited in the available literature. Therefore, data for closely related isomers are presented for

comparison, with differences noted. All chemical shifts (δ) are in ppm.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Aromatic Protons
(δ, ppm)

Olefinic/Pyrazole
Protons (δ, ppm)

Other Protons (δ,
ppm)

2'-Nitroacetophenone 7.50 - 8.20 (m, 4H) - 2.65 (s, 3H, -CH₃)

(E)-3-(2-

nitrophenyl)-1-

phenylprop-2-en-1-

one

7.40 - 8.10 (m, 9H)

8.13 (d, 1H, J=15.6

Hz, -CO-CH=CH-

Ar)7.34 (d, 1H, J=15.6

Hz, -CO-CH=CH-Ar)

[1]

-

3-(3-nitrophenyl)-1H-

pyrazole

7.50 - 8.60 (m, 4H,

Nitrophenyl)7.70 (d,

1H, Pyrazole H-5)

6.70 (d, 1H, Pyrazole

H-4)
~13.0 (br s, 1H, -NH)

*Note on Isomers: Data for (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one is presented as a

close analog to the target chalcone. The key features of the α,β-unsaturated system (two

doublets with a large coupling constant of ~16 Hz) are expected to be very similar.[2] Data for

3-(3-nitrophenyl)-1H-pyrazole is used as an analog for the final product. The chemical shifts of

the pyrazole ring protons (H-4 and H-5) and the NH proton are expected to be in a similar

region for the 2-nitro isomer.[3]

Table 2: ¹³C NMR Spectroscopic Data
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Compound
Carbonyl
Carbon (δ,
ppm)

Aromatic
Carbons (δ,
ppm)

Olefinic/Pyraz
ole Carbons
(δ, ppm)

Other Carbons
(δ, ppm)

2'-

Nitroacetopheno

ne[4]

~198.0 124.0 - 148.0 - ~28.0 (-CH₃)

(E)-3-(2-

nitrophenyl)-1-

phenylprop-2-en-

1-one[1]

190.2

124.8, 128.6,

129.1, 130.2,

131.1, 133.0,

133.5, 137.2,

148.3 (Aromatic

& C-NO₂)

127.0 (-CO-

CH=), 140.0

(=CH-Ar)

-

3-(3-

nitrophenyl)-1H-

pyrazole[3]

-

121.0 - 149.0

(Nitrophenyl & C-

NO₂)

~103.0 (C-4),

~130.0 (C-5),

~145.0 (C-3)

-

Table 3: IR Spectroscopic Data (cm⁻¹)
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Compound ν(C=O)
ν(NO₂)
(asym/sym)

ν(C=C) /
ν(C=N)

ν(N-H)
Key
Features

2'-

Nitroacetoph

enone[5][6]

~1700
~1525 /

~1350
~1600, ~1450 -

Strong

carbonyl

stretch. Two

strong nitro

group

stretches.

(E)-1-(2-

nitrophenyl)-3

-phenylprop-

2-en-1-one[2]

1636 1515 / 1342 1609 -

Shift of C=O

to lower

frequency

due to

conjugation.

Appearance

of alkene

C=C stretch.

[1]

3-(2-

nitrophenyl)-1

H-pyrazole

-
~1520 /

~1345
~1590 (C=N)

~3200-3400

(br)

Disappearanc

e of the C=O

stretch.

Appearance

of a broad N-

H stretch.

Appearance

of C=N

stretch from

the pyrazole

ring.[7]

Table 4: UV-Visible Spectroscopic Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://m.chemicalbook.com/SpectrumEN_577-59-3_IR1.htm
https://spectrabase.com/spectrum/EgvdcdY62gI
https://www.researchgate.net/publication/359046839_Crystal_structure_of_E-1-2-nitrophenyl-3-phenylprop-2-en-1-one_C15H11NO3
https://www.mdpi.com/2673-4583/18/1/96
https://www.researchgate.net/publication/41163009_5-3-Nitrophenyl-3-phenyl-45-dihydro-1H-pyrazole-1-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
λ_max (nm)
(Solvent)

Chromophore
Expected
Observations

2'-Nitroacetophenone ~250-260 (Ethanol) Nitrophenyl, C=O

π → π* transitions of

the aromatic ring and

n → π* transition of

the carbonyl group.[8]

(E)-1-(2-

nitrophenyl)-3-

phenylprop-2-en-1-

one

~300-320 (Ethanol)

Extended conjugated

system (Ar-C=C-C=O-

Ar)

Bathochromic (red)

shift compared to the

acetophenone due to

the extended π-

conjugation of the

chalcone backbone.

3-(2-nitrophenyl)-1H-

pyrazole
~260-280 (Ethanol)

Phenyl-pyrazole

system

Hypsochromic (blue)

shift compared to the

chalcone as the

conjugation is now

between a phenyl and

a pyrazole ring.[7]

Experimental Protocols
Synthesis of (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-
one (Chalcone)
This procedure is a typical Claisen-Schmidt condensation.[1][9]

Dissolve 2'-nitroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (30-40

mL) in a round-bottom flask.

Cool the mixture in an ice bath with stirring.

Slowly add an aqueous solution of sodium hydroxide (20-40%, 5-10 mL) dropwise, keeping

the temperature below 10 °C.
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After the addition is complete, continue stirring in the ice bath for 1-2 hours, and then at room

temperature for an additional 2-4 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute

HCl.

Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and

dry.

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Synthesis of 3-(2-nitrophenyl)-1H-pyrazole
This protocol describes the cyclization of a chalcone to a pyrazole.[7][10]

Suspend the synthesized chalcone (5 mmol) in ethanol (30 mL) in a round-bottom flask.

Add hydrazine hydrate (80-100%, 10 mmol) to the suspension.

Add a catalytic amount of acetic acid (2-3 drops).

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Filter the solid product, wash with water, and dry.

Recrystallize the crude pyrazole from a suitable solvent such as ethanol or an ethanol/water

mixture.

Spectroscopic Characterization Workflow
The following general procedures are used for acquiring the spectroscopic data.
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General Spectroscopic Analysis Workflow

Synthesized Compound
(Precursor, Intermediate, or Product)

Dissolve in CDCl₃
with TMS

Prepare KBr pellet
or use ATR

Dissolve in Ethanol
(spectroscopic grade)

Acquire ¹H and ¹³C NMR Spectra Acquire FT-IR Spectrum Acquire UV-Vis Spectrum

Chemical Shifts (δ)
Coupling Constants (J) Vibrational Frequencies (cm⁻¹) Absorption Maxima (λ_max)

Click to download full resolution via product page

Caption: Workflow for spectroscopic characterization of synthesized compounds.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or

500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS)

as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform

Infrared (FTIR) spectrophotometer. Solid samples are analyzed as KBr pellets or by using an

Attenuated Total Reflectance (ATR) accessory.

UV-Visible Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis

spectrophotometer using a dilute solution of the compound in a spectroscopic grade solvent

like ethanol.

By following these protocols and comparing the obtained spectra with the reference data,

researchers can confidently track the chemical transformations from the initial precursor to the

final pyrazole product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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